molecular formula C9H11NO2 B1285393 1-(4-Amino-3-methoxyphenyl)ethanone CAS No. 22106-40-7

1-(4-Amino-3-methoxyphenyl)ethanone

Cat. No.: B1285393
CAS No.: 22106-40-7
M. Wt: 165.19 g/mol
InChI Key: LNRPHCWGORQWPI-UHFFFAOYSA-N
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Description

1-(4-Amino-3-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

  • Antimicrobial Activity : Novel Schiff bases were synthesized using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, derived from 1-(3-fluoro-4-methoxyphenyl)ethanone. Some of these derivatives exhibited significant antimicrobial activity (Puthran et al., 2019).

  • Preparation of Heterocyclic Compounds : In another study, 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones were synthesized, leading to compounds useful in various chemical and medicinal applications (Kwiecień & Szychowska, 2006).

  • Isoflavone Synthesis : The use of 1-(2,4-dihydroxyphenyl)ethanone and 1-(2-hydroxy-4-methoxyphenyl)ethanone in condensation reactions led to the formation of isoflavones, a compound class with various biological activities (Moskvina et al., 2015).

Crystallographic and Structural Studies

  • Crystal Structure Analysis : The crystal structure of (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime was analyzed, contributing to the understanding of molecular conformations in this class of compounds (Rao et al., 2014).

  • Molecular Structure Characterization : The synthesis and structure characterization of novel aromatic hydrazones derived from 1-(4-methoxyphenyl) ethanone provided insights into their potential applications in medicinal chemistry (Tian, 2011).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation and may cause respiratory irritation .

Properties

IUPAC Name

1-(4-amino-3-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRPHCWGORQWPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20579026
Record name 1-(4-Amino-3-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22106-40-7
Record name 1-(4-Amino-3-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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